Bicyclo[2.2.2]octan-1-ylmethanol
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Overview
Description
Bicyclo[222]octan-1-ylmethanol is a chemical compound with the molecular formula C9H16O It is a bicyclic alcohol, characterized by a bicyclo[222]octane structure with a hydroxymethyl group attached to one of the bridgehead carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octan-1-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of bicyclo[2.2.2]octan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar reduction techniques as in laboratory synthesis. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form bicyclo[2.2.2]octan-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form bicyclo[2.2.2]octane by using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octan-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Bicyclo[2.2.2]octyl chloride.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octan-1-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A parent hydrocarbon with a similar bicyclic structure but lacking the hydroxymethyl group.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Cubane: A highly symmetrical bicyclic compound with unique properties.
Uniqueness
Bicyclo[2.2.2]octan-1-ylmethanol is unique due to its combination of a bicyclic structure and a hydroxymethyl functional group.
Properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOXZBCUXJBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-42-7 |
Source
|
Record name | {bicyclo[2.2.2]octan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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